molecular formula C20H25NO B166678 Glemanserin CAS No. 132553-86-7

Glemanserin

Katalognummer: B166678
CAS-Nummer: 132553-86-7
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: AXNGJCOYCMDPQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

  • Analyse Chemischer Reaktionen

    • Glemanserin unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen für diese Reaktionen werden nicht explizit angegeben.
    • Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden vom jeweiligen Syntheseweg abhängen.
  • Wissenschaftliche Forschungsanwendungen

    Target Receptor

    Glemanserin selectively targets the 5-HT2A receptor , which is implicated in various neurological and psychiatric conditions. The compound binds to this receptor, inhibiting its activity, which plays a crucial role in serotonin-mediated signaling pathways.

    Biochemical Pathways

    The inhibition of the 5-HT2A receptor by this compound affects several biochemical pathways, particularly those related to mood regulation and anxiety responses. Its selective antagonism makes it a valuable compound for studying serotonin-related mechanisms in both basic and applied research contexts.

    Scientific Research Applications

    This compound has been utilized across various fields of research, including:

    Psychiatric Research

    • Anxiety Disorders : Clinical investigations explored this compound's efficacy in treating GAD. Although it showed promise in early studies, it ultimately did not demonstrate sufficient effectiveness in clinical trials to warrant market approval .
    • Behavioral Studies : Research has demonstrated that this compound can suppress morphine-induced behavioral sensitization and withdrawal symptoms in animal models, indicating its potential utility in understanding addiction mechanisms .

    Pharmacological Studies

    • Serotonin Receptor Studies : this compound serves as a reference compound in studies examining the role of 5-HT2A receptors in various biological processes. Its unique properties have contributed to the development of more selective antagonists like volinanserin .
    • Comparative Studies : Researchers compare this compound with other 5-HT2A antagonists to assess differences in binding affinity and biological effects, enhancing the understanding of receptor-ligand interactions .

    Drug Development

    • Therapeutic Applications : Despite its limited clinical success, this compound's selective action on the 5-HT2A receptor provides insights for developing new therapeutic agents targeting similar pathways. Its historical significance as one of the first selective 5-HT2A ligands has paved the way for subsequent drug discovery efforts .

    Computational Modeling

    • This compound is used in computational studies to model ligand-receptor interactions, aiding in the design of new compounds with desired pharmacological profiles. These studies leverage its binding characteristics to predict interactions with other GPCRs (G protein-coupled receptors) .

    Case Study 1: Generalized Anxiety Disorder

    In a clinical study conducted by Sramek et al. (1995), this compound was administered to patients with GAD. While initial results suggested a potential benefit, further analysis indicated that it did not significantly outperform placebo controls, leading to its discontinuation from further development .

    Case Study 2: Morphine-Induced Behavioral Sensitization

    Research published in Frontiers in Pharmacology detailed experiments where this compound was shown to effectively suppress morphine-induced increases in locomotor activity and withdrawal symptoms in mice. This study highlighted the compound's role in modulating addiction-related behaviors through its action on serotonin receptors .

    Wirkmechanismus

    • Glemanserin exerts its effects by selectively blocking the 5-HT2A receptor .
    • This receptor is involved in serotonin-mediated signaling pathways in the central nervous system.
    • By antagonizing 5-HT2A, this compound modulates serotonin-related functions.
  • Vergleich Mit ähnlichen Verbindungen

    Biologische Aktivität

    Glemanserin, also known by its developmental code MDL 11,939, is a potent and selective antagonist of the serotonin 5-HT2A receptor. Initially investigated for its potential in treating generalized anxiety disorder, it has garnered interest due to its unique pharmacological profile and implications in various neuropsychiatric conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and clinical implications.

    This compound functions primarily as an antagonist at the 5-HT2A receptor, a subtype of serotonin receptors that play a crucial role in mediating various neurophysiological processes. The receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the central nervous system (CNS). Antagonism of the 5-HT2A receptor has been associated with several pharmacological effects:

    • Antidepressant Effects : Blockade of 5-HT2A receptors can lead to antidepressant-like effects by modulating serotonergic signaling pathways.
    • Reduction in Psychostimulant Effects : Studies indicate that this compound can suppress morphine-induced behavioral sensitization and withdrawal symptoms in animal models, suggesting potential utility in addiction therapies .
    • Cognitive Effects : While antagonism may alleviate certain symptoms of anxiety and depression, it could also impair cognitive functions due to its action on pathways involved in learning and memory .

    Table 1: Pharmacological Profile of this compound

    PropertyValue
    IUPAC Name(S)-N-(4-(2-(4-(2-(dimethylamino)ethyl)-1-piperidinyl))-1-methyl-1H-indol-3-yl)-N-methyl)propionamide
    CAS Number107703-78-6
    Molecular FormulaC20H25NO
    Molar Mass295.426 g/mol
    Ki at Human 5-HT2A2.5 nM

    Preclinical Studies

    This compound's efficacy has been evaluated in several preclinical studies. One notable study demonstrated that this compound significantly reduced morphine-induced increases in locomotor activity and behavioral sensitization in male mice. The treatment was administered prior to morphine injection, and results indicated a marked suppression of morphine's effects on locomotion .

    Behavioral Studies

    • Locomotor Activity : In experiments measuring distance traveled post-morphine administration, mice treated with this compound showed no significant increase in distance compared to controls, indicating effective suppression of morphine's stimulant effects.
    • Withdrawal Symptoms : this compound also mitigated withdrawal symptoms associated with morphine cessation, further supporting its potential utility in addiction therapy .

    Clinical Trials

    Despite its promising preclinical data, this compound was ultimately found ineffective for treating generalized anxiety disorder in clinical settings. The drug did not demonstrate significant improvements over placebo controls during trials, leading to its discontinuation from further clinical development .

    Eigenschaften

    IUPAC Name

    phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AXNGJCOYCMDPQG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4042624
    Record name MDL 11,939
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4042624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    295.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    107703-78-6, 132553-86-7
    Record name Glemanserin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=107703-78-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Glemanserin [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Glemanserin [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name MDL 11,939
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4042624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 107703-78-6
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name GLEMANSERIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    A solution of phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone (0.10 g) in tetrahydrofuran (0.40 g) was added to wet surface-modified adsorbent of Example 10 (1.0 g) in excess aqueous NaOH pH 9.0 (2.0 mL). This mixture was stirred at ambient temperature for 30 minutes. After this, NaBH4 (20 mg) was added and the resulting mixture was stirred at ambient temperature for 16 hours. The liquid phase was then decanted and the adsorbent was washed with tetrahydrofuran in order to quantitatively extract all product from the resin. The tetrahydrofuran washings were combined with liquid phase and analyzed by chiral High Pressure Liquid Chromatography (HPLC) using a Chiracel OD-R column commercially available from Chiral Technologist Incorporation and 1.0M aqueous NaClO4 /acetonitrile (60/40 by volume) as a mobile phase. The product α-phenyl-[1-(2-phenylethyl )]-4-piperidinemethanol of a moderate enantiomeric purity (enantiomeric excess of S (-)=25 percent) was obtained.
    Name
    phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone
    Quantity
    0.1 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    Example 10
    Quantity
    1 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    20 mg
    Type
    reactant
    Reaction Step Three
    Quantity
    0.4 g
    Type
    solvent
    Reaction Step Four
    Name
    Quantity
    2 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    A mixture of alpha-phenyl-4-piperidinemethanol (1.5 g, 7.8 mmol), 2-bromoethyl benzene (1.1 ml, 8.0 mmol) and potassium carbonate (1.1 g, 8.0 mmol) in dry DMF (20 ml) was heated at 80° C. over the weekend (60 h). The excess DMF was distilled off at reduced pressure and the residue was dissolved in ethyl acetate. The organic phase was washed with H2O (3×100 ml), saturated aqueous NaCl (1×100 ml), dried (MgSO4), filtered and evaporated to give a pale yellow oil which eventually crystallized. After recrystallization from ethyl acetate-hexane, a white crystalline solid was obtained, mp 125°-128° C.
    Quantity
    1.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.1 mL
    Type
    reactant
    Reaction Step One
    Quantity
    1.1 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Glemanserin
    Reactant of Route 2
    Reactant of Route 2
    Glemanserin
    Reactant of Route 3
    Reactant of Route 3
    Glemanserin
    Reactant of Route 4
    Reactant of Route 4
    Glemanserin
    Reactant of Route 5
    Reactant of Route 5
    Glemanserin
    Reactant of Route 6
    Reactant of Route 6
    Glemanserin

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.